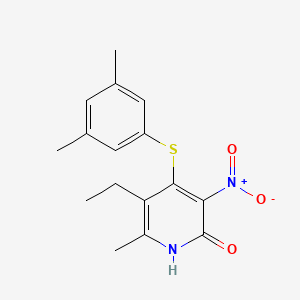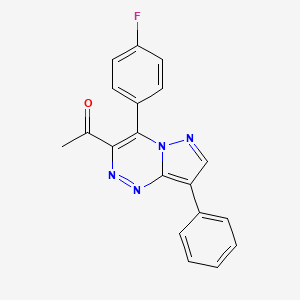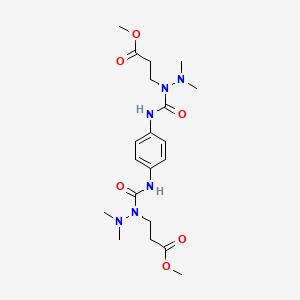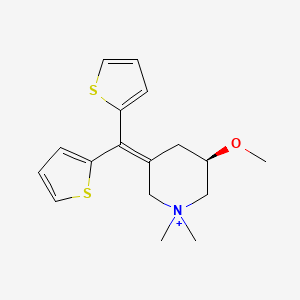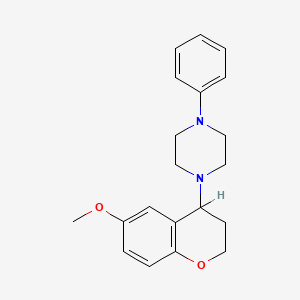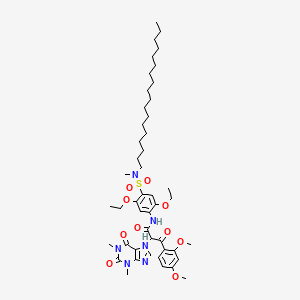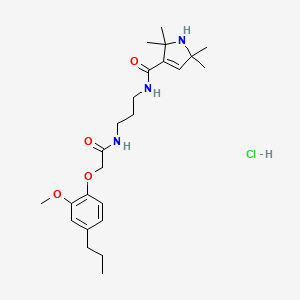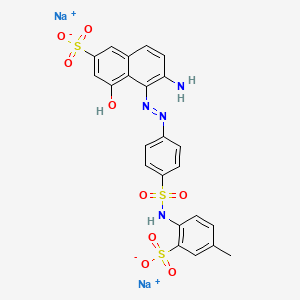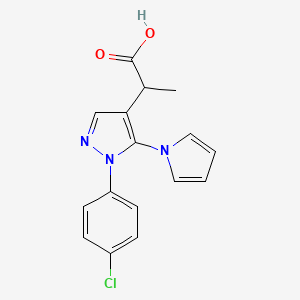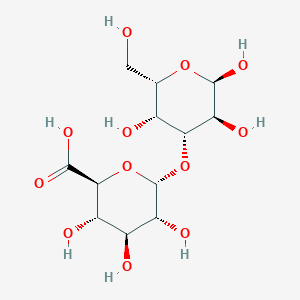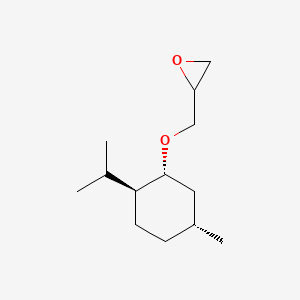
Oxirane, ((((1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl)oxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, ((((1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl)oxy)methyl)-, also known as menthyl glycidyl ether, is an organic compound that belongs to the class of epoxides. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. The compound is derived from menthol, a naturally occurring substance found in peppermint and other mint oils. Menthyl glycidyl ether is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of menthyl glycidyl ether typically involves the reaction of menthol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate chlorohydrin, which is then dehydrochlorinated to form the oxirane ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of menthyl glycidyl ether is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The process involves continuous monitoring and optimization to achieve high yields and purity of the final product. The use of advanced separation techniques such as distillation and crystallization is also common to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Menthyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium azide, potassium cyanide, and primary amines are frequently employed.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Menthyl glycidyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and surfactants due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of menthyl glycidyl ether involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile interacting with the oxirane ring.
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: A simpler epoxide with similar reactivity but lacking the menthyl group.
Glycidyl ethers: A class of compounds with similar oxirane rings but different substituents.
Menthyl derivatives: Compounds derived from menthol with various functional groups.
Uniqueness
Menthyl glycidyl ether is unique due to the presence of the menthyl group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in applications where the menthyl group can influence the reactivity and selectivity of chemical reactions. Additionally, the combination of the oxirane ring and the menthyl group provides a versatile platform for the synthesis of a wide range of derivatives with tailored properties.
Properties
CAS No. |
249297-16-3 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxymethyl]oxirane |
InChI |
InChI=1S/C13H24O2/c1-9(2)12-5-4-10(3)6-13(12)15-8-11-7-14-11/h9-13H,4-8H2,1-3H3/t10-,11?,12+,13-/m1/s1 |
InChI Key |
IZZBZFTTXPTJDE-IBSWDFHHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC2CO2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OCC2CO2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)
